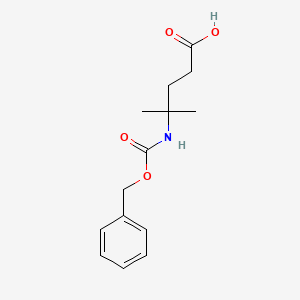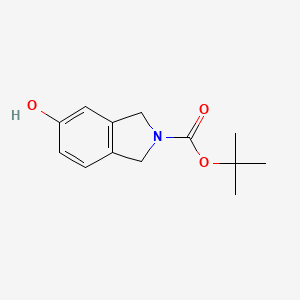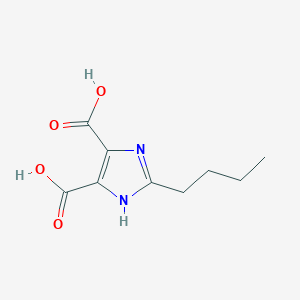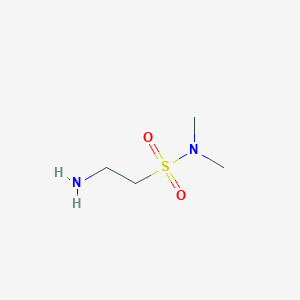
2-(氯甲基)嘧啶-4-胺
概述
描述
2-(Chloromethyl)pyrimidin-4-amine (CMPA) is an organic compound with a molecular weight of 143.5 g/mol. It is an important intermediate in the synthesis of a variety of organic compounds. CMPA is used in the manufacture of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various amino acids and peptides. CMPA has been studied extensively for its synthetic, biochemical, and physiological effects.
科学研究应用
抗炎应用
2-(氯甲基)嘧啶-4-胺: 作为一种潜在的抗炎药物,已被广泛研究。 包括该化合物在内的嘧啶衍生物,已被证明对关键炎症介质(如前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子κB、白三烯和某些白介素)具有抑制作用 。这些发现表明,2-(氯甲基)嘧啶-4-胺可以合成出具有增强的抗炎活性和最小毒性的新型类似物。
抗氧化性能
研究表明,包括2-(氯甲基)嘧啶-4-胺在内的嘧啶具有抗氧化性能。 这种特性至关重要,因为抗氧化剂在保护细胞免受氧化应激(可能导致慢性疾病)方面起着重要作用 .
抗菌和抗病毒活性
嘧啶化合物以其抗菌和抗病毒活性而闻名。 2-(氯甲基)嘧啶-4-胺的结构框架允许开发新的衍生物,这些衍生物有可能成为对抗细菌和病毒感染的有效药物 .
抗真菌和抗结核作用
嘧啶的抗真菌和抗结核作用使它们在开发治疗真菌感染和结核病的药物方面具有价值,2-(氯甲基)嘧啶-4-胺可以作为合成针对这些疾病的化合物的起点 .
新型嘧啶类似物的合成
2-(氯甲基)嘧啶-4-胺: 是合成新型嘧啶类似物的关键中间体。 这些类似物有可能表现出各种药理活性,从而扩大治疗应用范围 .
构效关系(SAR)研究
SAR研究对于理解化学化合物的药理潜力至关重要。 2-(氯甲基)嘧啶-4-胺用于SAR研究,以确定嘧啶的化学结构与其生物活性之间的关系。 这项研究可以指导设计具有针对性治疗效果的新化合物 .
作用机制
- Specifically, it inhibits the expression and activities of certain vital inflammatory mediators, including:
- Prostaglandin E2 (PGE2) : PGE2 is a key inflammatory mediator produced by cyclooxygenase (COX) enzymes. By suppressing COX-1 and COX-2 activity, this compound reduces PGE2 generation .
Target of Action
生化分析
Biochemical Properties
2-(Chloromethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes . The interaction with COX enzymes leads to a reduction in the production of pro-inflammatory mediators like prostaglandins. Additionally, 2-(Chloromethyl)pyrimidin-4-amine can bind to nucleic acids, influencing DNA and RNA synthesis .
Cellular Effects
2-(Chloromethyl)pyrimidin-4-amine affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 2-(Chloromethyl)pyrimidin-4-amine impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)pyrimidin-4-amine exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity . For example, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis. Additionally, 2-(Chloromethyl)pyrimidin-4-amine can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions contribute to its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2-(Chloromethyl)pyrimidin-4-amine remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-(Chloromethyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with COX enzymes influences the production of prostaglandins, which are key mediators of inflammation .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)pyrimidin-4-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its presence in the nucleus can affect gene expression by interacting with DNA .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)pyrimidin-4-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus allows it to interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the cytoplasm can affect enzyme activity and metabolic processes .
属性
IUPAC Name |
2-(chloromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAQENUKTAOJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612135 | |
| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79651-35-7 | |
| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)













